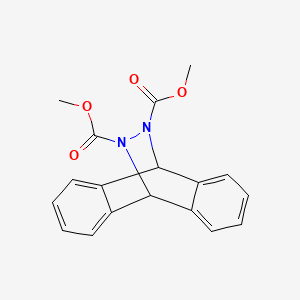
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol This compound is characterized by its unique structure, which includes two imino groups and two ester groups attached to an anthracene backbone
Méthodes De Préparation
The synthesis of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from anthracene
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Dimethyl 9,10-dihydro-9,10-biiminoanthracene-11,12-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid and its dimethyl ester are structurally related.
Propriétés
Numéro CAS |
17002-07-2 |
|---|---|
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
dimethyl 15,16-diazatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-23-17(21)19-15-11-7-3-5-9-13(11)16(20(19)18(22)24-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
Clé InChI |
CYYIRSKTFBSVBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C2C3=CC=CC=C3C(N1C(=O)OC)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















